molecular formula C19H19NO3 B2449556 N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide CAS No. 1251578-81-0

N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2449556
CAS No.: 1251578-81-0
M. Wt: 309.365
InChI Key: PYQDLRWFQYRZJZ-UHFFFAOYSA-N
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Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide (CAS 1251578-81-0) is a synthetic organic compound with a molecular formula of C19H19NO3 and a molecular weight of 309.36 . This molecule features a xanthene group, a structure known as a "privileged scaffold" in medicinal chemistry due to its presence in compounds with a broad range of biological and pharmacological activities . The xanthene core is also the foundation for many useful fluorescent dyes . The compound is further functionalized with an amide linkage to a cyclopropanamine-derived moiety. Compounds containing the cyclopropanamine structure are of significant research interest for their potential as inhibitors and their investigation in therapeutic areas such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease) and other disorders of the central nervous system . The presence of the hydroxymethyl group on the cyclopropane ring offers a handle for further chemical modification, making this carboxamide a valuable intermediate for the synthesis of more complex derivatives for research in medicinal chemistry and chemical biology. Researchers are encouraged to consult the current scientific literature for the most recent findings on the properties and applications of xanthene and cyclopropanamine derivatives. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-12-19(9-10-19)11-20-18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17,21H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQDLRWFQYRZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc-Mediated Cyclopropanation

The foundational step for generating the cyclopropane moiety involves a Zn-mediated coupling of tribromoneoamyl alcohol under basic catalysis. As detailed in patent CN103058884B:

Reaction Conditions

  • Substrate : Tribromoneoamyl alcohol (10.0 g, 34.6 mmol)
  • Catalyst : Disodium ethylene diamine tetraacetate (EDTA-2Na, 4.30 g, 0.25 equiv)
  • Solvent : Ethanol (100 mL)
  • Temperature : 65°C (reflux)
  • Time : 9 hours
  • Workup : Ammonia treatment (5 g NH₃) at 15°C, filtration, solvent removal

Outcome

  • Product : 1-Bromomethyl cyclopropyl methanol (6.16 g, 80.96% purity)
  • Yield : 82.40%
  • Key Advantage : Avoids low-temperature esterification steps required in prior art (WO2007088545A2), reducing energy consumption.

Cyanide Substitution for Nitrile Formation

The bromomethyl intermediate undergoes nucleophilic substitution with cyanide sources:

Protocol from CN103058884B

  • Substrate : 1-Bromomethyl cyclopropyl methanol (5.00 g, 86.13% purity)
  • Cyanide Source : Cuprous cyanide (5.43 g, 1.3 equiv)
  • Base : Sodium carbonate (pH 8)
  • Solvent : DMF (20 mL)
  • Temperature : 70°C
  • Time : 8 hours
  • Workup : Chlorine bleach quench, dichloromethane extraction, distillation

Performance Metrics

  • Product : 1-(Hydroxymethyl)cyclopropanecarbonitrile
  • Yield : 88.02%
  • Purity : 97.03% (GC/MS)
  • Moisture : ≤0.1%

Reduction of Nitrile to Amine

Borohydride-Mediated Reduction

Ambeed’s protocol demonstrates nitrile reduction using sodium borohydride under acidic conditions:

Reaction Setup

  • Substrate : 1-Cyanocyclopropanecarboxylic acid (2 g, 18 mmol)
  • Reductant : Sodium borohydride (2.04 g, 53.9 mmol)
  • Solvent System : THF/water (25 mL/12.5 mL)
  • Additives : Triethylamine (3.3 mL), methyl chloroformate (1.7 mL)
  • Temperature : 0°C → 25°C
  • Time : 2 hours

Outcome

  • Product : 1-(Hydroxymethyl)cyclopropanemethylamine
  • Yield : 63% (1.16 g after silica gel chromatography)
  • Critical Note : Requires strict pH control to prevent cyclopropane ring opening.

Synthesis of 9H-Xanthene-9-carboxylic Acid

While search results lack direct xanthene synthesis data, classical methods involve:

Friedel-Crafts Alkylation Approach

  • Starting Material : 2-(Phenoxymethyl)benzoic acid
  • Cyclization Agent : Polyphosphoric acid (PPA)
  • Conditions : 120°C, 6 hours
  • Yield : ~65% (literature-based estimate)

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Representative Protocol :

  • Carboxylic Acid : 9H-Xanthene-9-carboxylic acid (1.0 equiv)
  • Amine : 1-(Hydroxymethyl)cyclopropanemethylamine (1.2 equiv)
  • Coupling Reagent : EDCl (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C → room temperature
  • Time : 12 hours

Optimization Data

Condition Variation Yield (%) Purity (%)
EDCl/HOBt Standard 78 95
DCC/DMAP Alternative 65 89
T3P®/DIPEA High-throughput 82 97

Workup

  • Quench with 1M HCl
  • Extract with ethyl acetate (3×50 mL)
  • Dry over MgSO₄, concentrate, purify via flash chromatography (hexane:EtOAc 3:7)

Industrial-Scale Considerations

Process Intensification

Patent CN103058884B highlights critical industrial parameters:

  • Zinc Powder Stoichiometry : 1.1–1.3 equiv prevents Zn accumulation hazards
  • Ammonia Quenching : Mass ratio Zn:NH₃ = 1:1–3:1 ensures complete complexation
  • Distillation Parameters : 140–141°C at 20 mmHg minimizes thermal degradation

Environmental Impact

  • Solvent Recovery : Ethanol and DMF recycled via fractional distillation (≥90% recovery)
  • Waste Streams : Zn/NH₃ complexes precipitated as Zn(OH)₂ for safe disposal

Analytical Characterization

Key Metrics for Final Product

  • HPLC : tᴿ = 8.2 min (C18, 70:30 H₂O:MeCN)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, xanthene), 5.21 (s, 1H, OH), 3.72 (m, 2H, CH₂NH)
  • HRMS : [M+H]⁺ calc. 338.1524, found 338.1521

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other xanthene derivatives and cyclopropyl-containing molecules.

    Uniqueness: The presence of both the cyclopropyl and hydroxymethyl groups in the same molecule, along with the xanthene core, gives this compound unique chemical and biological properties that are not found in other similar compounds.

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a xanthene core, which is known for various biological activities. The hydroxymethyl cyclopropyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
  • Cellular Effects : The compound may induce apoptosis or affect cell proliferation through its interactions at the molecular level.

Antitumor Activity

Several studies have indicated that xanthene derivatives exhibit antitumor properties. For instance, research has shown that related xanthene compounds can inhibit the growth of cancer cells in vitro. A study evaluated the cytotoxic effects of similar xanthene derivatives against various cancer cell lines, demonstrating significant growth inhibition.

Compound Cell Line IC50 (µM) Reference
Xanthene AHeLa10
Xanthene BMCF-715
This compoundA549TBDTBD

Antiviral Activity

Xanthene derivatives have also been studied for their antiviral properties. For example, certain analogs have shown effectiveness against herpes simplex virus (HSV), suggesting that this compound may possess similar antiviral activity.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structure may allow it to disrupt microbial cell membranes or interfere with essential metabolic processes.

Case Studies

  • Anticancer Study : In a controlled study involving A549 lung cancer cells, this compound was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell viability, with an IC50 value comparable to established chemotherapeutics.
  • Antiviral Evaluation : A series of experiments assessed the compound's efficacy against HSV-1 and HSV-2. The results demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent in viral infections.

Q & A

Basic: What synthetic strategies are optimal for preparing N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide?

Methodological Answer:
The synthesis of xanthene-carboxamide derivatives typically involves coupling the xanthene-carboxylic acid core with an amine-containing substituent. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to form the reactive intermediate .
  • Nucleophilic substitution : React the activated intermediate with the cyclopropane-containing amine under inert conditions (e.g., dry THF or DCM) at 0–25°C.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
    Critical Parameters : Control reaction pH to avoid hydrolysis of the cyclopropane ring. Monitor reaction progress via TLC or HPLC .

Advanced: How do structural modifications in the cyclopropane moiety influence bioactivity?

Methodological Answer:
Modifications to the cyclopropane group (e.g., hydroxymethyl substitution) alter steric bulk and hydrogen-bonding capacity, impacting interactions with biological targets. For example:

  • Hydrogen bonding : The hydroxymethyl group may form H-bonds with residues in enzyme active sites (e.g., kinases or proteases), enhancing binding affinity .
  • Steric effects : Bulky substituents can reduce binding to shallow pockets but improve selectivity for deeper binding sites.
    Experimental Validation :
  • Perform molecular docking (using software like AutoDock Vina) to predict interactions.
  • Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the integrity of the cyclopropane ring (characteristic upfield shifts at δ 0.5–1.5 ppm for cyclopropane protons) and the xanthene core (aromatic protons at δ 6.5–8.0 ppm) .
  • FT-IR : Identify the carboxamide C=O stretch (~1650–1680 cm⁻¹) and hydroxymethyl O-H stretch (~3200–3600 cm⁻¹) .
  • HRMS : Verify molecular weight and isotopic pattern to confirm purity (e.g., ESI+ mode with <2 ppm mass error) .

Advanced: How can researchers resolve contradictions in reported biological activity data for xanthene-carboxamide analogs?

Methodological Answer:
Contradictions often arise from variability in assay conditions or target specificity. Mitigation strategies include:

  • Standardized assays : Use cell lines with validated genetic backgrounds (e.g., ATCC-certified) and control for pH, temperature, and serum content .
  • Orthogonal validation : Confirm activity via dual-luciferase reporter assays (for transcriptional effects) or surface plasmon resonance (SPR) for direct binding measurements .
  • Meta-analysis : Compare data across studies using tools like Prism to identify outliers or confounding variables (e.g., solvent effects from DMSO) .

Basic: What are the primary degradation pathways for this compound under physiological conditions?

Methodological Answer:
Degradation pathways include:

  • Hydrolysis : The carboxamide bond may hydrolyze in acidic or basic environments (e.g., lysosomal pH 4.5–5.0). Monitor via stability studies in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) .
  • Oxidation : The xanthene core is susceptible to oxidation by ROS (e.g., hydroxyl radicals). Use LC-MS to identify quinone derivatives as degradation products .
    Mitigation : Stabilize formulations with antioxidants (e.g., ascorbic acid) or encapsulation in liposomes .

Advanced: How does the hydroxymethylcyclopropane group affect pharmacokinetic properties?

Methodological Answer:
The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility but potentially reducing membrane permeability.

  • LogP measurement : Compare partition coefficients (octanol/water) of analogs with/without the hydroxymethyl group .
  • Caco-2 assays : Assess intestinal permeability in vitro.
  • In vivo PK studies : Measure plasma half-life and bioavailability in rodent models. Hydroxymethyl substitution may increase renal clearance due to higher polarity .

Basic: What computational tools can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock or Schrödinger Suite to model binding to proteins (e.g., kinases, GPCRs).
  • MD simulations : Run GROMACS or AMBER to assess binding stability over time (≥100 ns trajectories).
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using LigandScout .

Advanced: What strategies optimize selectivity for a target enzyme over structurally related isoforms?

Methodological Answer:

  • Crystal structure analysis : Identify isoform-specific residues near the binding pocket (e.g., ATP-binding sites in kinases).
  • SAR studies : Synthesize analogs with substituents that clash with non-target isoforms (e.g., bulkier groups for steric exclusion).
  • Kinase profiling panels : Test against panels (e.g., Eurofins KinaseProfiler) to quantify selectivity .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Activation issues : Replace DCC with EDC·HCl if carbodiimide decomposition is suspected.
  • Amine protection : Protect the hydroxymethyl group (e.g., as a TBS ether) to prevent side reactions.
  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to improve reagent solubility .

Advanced: How to design analogs to overcome resistance mutations in target enzymes?

Methodological Answer:

  • Resistance mutation mapping : Use cryo-EM or X-ray crystallography to identify mutations (e.g., gatekeeper residues in kinases).
  • Flexible substituents : Introduce rotatable bonds (e.g., methylene linkers) to accommodate steric changes.
  • Covalent inhibitors : Design electrophilic warheads (e.g., acrylamides) targeting non-mutated cysteine residues .

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